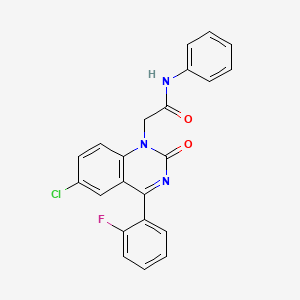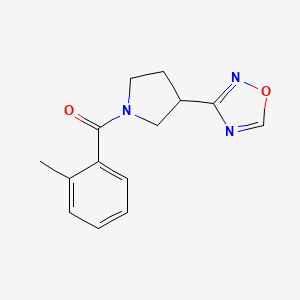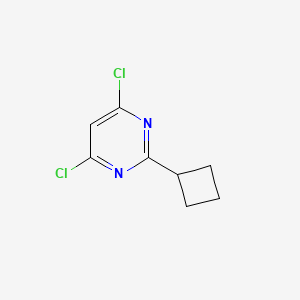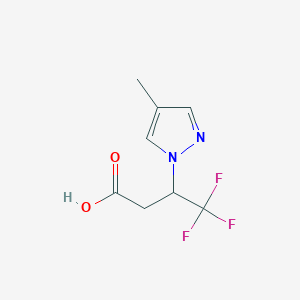![molecular formula C23H24N4O2 B2501704 N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide CAS No. 1396871-16-1](/img/structure/B2501704.png)
N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" is a complex organic molecule that may be related to the family of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities, which can include interactions with opioid receptors, anti-angiogenic effects, and antianaphylactic activity. The specific compound is not directly mentioned in the provided papers, but the papers do discuss related compounds and their synthesis, properties, and biological activities, which can provide insights into the analysis of the compound of interest.
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives involves multiple steps, including the formation of the core piperidine structure, the introduction of various functional groups, and the attachment of the carboxamide moiety. For example, the synthesis of a δ opioid receptor agonist involved the introduction of a carbon-14 label via an aryllithium reaction with carbon dioxide, followed by the transformation into the amide . Similarly, the synthesis of novel piperidine-4-carboxamide derivatives was achieved and characterized by various analytical techniques, including FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be applied to the synthesis and characterization of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide".
Molecular Structure Analysis
The molecular structure of piperidine carboxamide derivatives is crucial for their biological activity. The presence of electron-donating and withdrawing groups at specific positions on the phenyl ring can significantly influence the potency of these compounds as anticancer agents by affecting their anti-angiogenic and cytotoxic effects . The molecular structure is typically confirmed using techniques such as FTIR, 1H-NMR, and mass spectrometry, which provide detailed information about the functional groups and the overall molecular framework .
Chemical Reactions Analysis
Piperidine carboxamide derivatives can participate in various chemical reactions, which are essential for their biological activity. For instance, the derivatives synthesized in one study showed significant anti-angiogenic and DNA cleavage activities, suggesting that they can interact with biological macromolecules and influence physiological processes such as angiogenesis . The specific interactions and chemical reactions of "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" would need to be studied in a similar manner to understand its potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamide derivatives, such as solubility, melting point, and stability, are important for their practical application and biological efficacy. These properties can be influenced by the molecular structure and the presence of different substituents on the core piperidine ring. For example, the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines was discovered, and their properties were likely influenced by the specific substituents present on the thienopyridine core . A similar analysis would be required for the compound of interest to determine its suitability for further development and application.
Applications De Recherche Scientifique
Anti-Angiogenic and DNA Cleavage Activities
Compounds structurally related to "N-([1,1'-biphenyl]-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide" have been investigated for their anti-angiogenic and DNA cleavage activities. These properties are crucial in cancer research, particularly for compounds that can inhibit the formation of blood vessels (angiogenesis) in tumors, potentially limiting tumor growth and metastasis. The DNA cleavage activity of such compounds also points to their potential in targeting cancer cells at the genetic level, disrupting the replication of cancerous cells (Vinaya Kambappa et al., 2017).
Kinase Inhibitor Applications
Another area of application is the development of selective kinase inhibitors, which are essential in targeting various signaling pathways involved in diseases, including cancer. These compounds are designed to interfere with specific kinases, enzymes that play a critical role in the signaling pathways that control cell division, growth, and survival. By inhibiting these enzymes, the compounds can effectively halt the progression of diseases driven by these pathways (G. M. Schroeder et al., 2009).
Soluble Epoxide Hydrolase Inhibition
Compounds within this chemical family have also been explored for their role as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids. Inhibiting sEH has potential therapeutic applications in cardiovascular diseases, inflammatory diseases, and pain management. The design and optimization of such inhibitors can lead to compounds with improved pharmacokinetic profiles and efficacy in vivo (R. Thalji et al., 2013).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a novel scaffold and its interaction with specific targets is still under investigation .
Mode of Action
It is known that the compound has significant antimycobacterial activities .
Biochemical Pathways
The compound is believed to affect several biochemical pathways due to its antimycobacterial activities . The specific pathways and their downstream effects are currently under investigation .
Pharmacokinetics
The compound is a solid at room temperature and has a predicted density of 1.300±0.06 g/cm3 . It has a melting point of 202-207°C (dec.) and a boiling point of 396.7±42.0 °C (Predicted) . These properties may influence its bioavailability.
Result of Action
The compound has been found to have significant antimycobacterial activities . This suggests that it may have potential applications in the treatment of diseases caused by mycobacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s solubility, stability, and interaction with its targets .
Propriétés
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-(2-phenylphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c1-26-22(28)14-13-21(25-26)27-15-7-10-18(16-27)23(29)24-20-12-6-5-11-19(20)17-8-3-2-4-9-17/h2-6,8-9,11-14,18H,7,10,15-16H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHNTKOKDNGBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1,1'-biphenyl]-2-yl}-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7-(2-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2501622.png)
![1-(3,4-dichlorophenyl)-N-(1-methoxypropan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2501625.png)
![3-(4-bromophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2501626.png)
![2-[4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2501627.png)
![1-(2-Thienylsulfonyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2501630.png)
![N-(2,5-dimethoxyphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2501631.png)

![(3Ar,6aR)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[3a,4,5,6-tetrahydro-1H-furo[3,4-c]pyrrole-3,3'-azetidine]-6a-carboxylic acid](/img/structure/B2501636.png)

![N-(2-fluorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2501639.png)


